

Application Note: Comprehensive NMR Characterization of (2R,3R)-2-hydroxy-3-methylpentanoic acid

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Compound of Interest

Compound Name:	(2R,3R)-2-hydroxy-3-methylpentanoic acid
CAS No.:	86540-81-0
Cat. No.:	B3430831

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Introduction

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral carboxylic acid and a known metabolite of the essential amino acid L-isoleucine.[1][2] Its stereochemistry is of significant interest in metabolic studies and as a potential chiral building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such chiral molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of **(2R,3R)-2-hydroxy-3-methylpentanoic acid**. We will delve into the rationale behind experimental choices, provide step-by-step protocols for a suite of NMR experiments, and discuss the interpretation of the resulting spectral data.

Molecular Structure and Stereochemistry

(2R,3R)-2-hydroxy-3-methylpentanoic acid possesses two stereocenters at the C2 and C3 positions. The "2R,3R" designation defines the specific three-dimensional arrangement of the substituents at these centers. The accurate determination and confirmation of this stereochemistry are critical for understanding its biological activity and for its application in stereoselective synthesis.

Part 1: Foundational NMR Analysis for Structural Elucidation

The initial step in the NMR characterization is to confirm the molecular structure of 2-hydroxy-3-methylpentanoic acid. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Expected ^1H and ^{13}C NMR Spectral Data

While experimental NMR data for **(2R,3R)-2-hydroxy-3-methylpentanoic acid** is not readily available in public databases, we can predict the approximate chemical shifts and coupling patterns based on its structure and by drawing comparisons with the structurally similar amino acid, L-isoleucine. The following tables summarize the predicted ^1H and ^{13}C NMR data.

Table 1: Predicted ^1H NMR Data for **(2R,3R)-2-hydroxy-3-methylpentanoic acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.1	d	~4-5
H-3	~1.9	m	-
H-4 (CH ₂)	~1.2-1.5	m	-
H-5 (CH ₃)	~0.9	t	~7.5
3-CH ₃	~0.9	d	~7.0
OH	variable	br s	-
COOH	variable	br s	-

Table 2: Predicted ^{13}C NMR Data for **(2R,3R)-2-hydroxy-3-methylpentanoic acid**

Carbon	Predicted Chemical Shift (ppm)	DEPT-135
C-1 (COOH)	~175-180	-
C-2 (CH-OH)	~70-75	CH (up)
C-3 (CH)	~38-42	CH (up)
C-4 (CH ₂)	~25-30	CH ₂ (down)
C-5 (CH ₃)	~11-13	CH ₃ (up)
3-CH ₃	~15-18	CH ₃ (up)

Experimental Protocols for Structural Elucidation

Protocol 1: Sample Preparation

- **Synthesis and Purification:** Synthesize and purify **(2R,3R)-2-hydroxy-3-methylpentanoic acid** to >95% purity. A common method involves the diazotization of D-isoleucine.
- **Solvent Selection:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , MeOD, or D_2O). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl and carboxyl protons.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Protocol 2: 1D NMR Spectroscopy

- ^1H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their scalar couplings.
- ^{13}C NMR: Acquire a proton-decoupled one-dimensional carbon-13 NMR spectrum. This will show the number of unique carbon atoms in the molecule.

- DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups.[1] In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like the carboxyl carbon) will be absent.

Protocol 3: 2D NMR Spectroscopy

To definitively assign all proton and carbon signals, a series of two-dimensional NMR experiments are essential.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically those on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton.

Part 2: Determination of Absolute Stereochemistry

Confirming the (2R,3R) stereochemistry is the most critical aspect of the NMR characterization. The Mosher's ester analysis is a well-established and reliable NMR method for determining the absolute configuration of chiral alcohols and amines.[4]

The Principle of Mosher's Ester Analysis

The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, typically α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. [4] This creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the proton chemical shifts of the substrate will be slightly different in the two diastereomers. By analyzing the differences in these chemical shifts ($\Delta\delta = \delta_S - \delta_R$), the absolute configuration of the alcohol can be determined.

Experimental Protocol for Mosher's Ester Analysis

Protocol 4: Preparation of Mosher's Esters

- **Reaction Setup:** In two separate, dry NMR tubes, dissolve ~2.5 mg of **(2R,3R)-2-hydroxy-3-methylpentanoic acid** in 0.5 mL of anhydrous deuterated chloroform (CDCl_3) containing a small amount of pyridine.
- **Derivatization:** To one tube, add a slight molar excess of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the other tube, add a slight molar excess of (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
- **Reaction Monitoring:** Allow the reactions to proceed at room temperature for several hours, or until completion. The progress can be monitored by ^1H NMR.

Protocol 5: NMR Analysis of Mosher's Esters

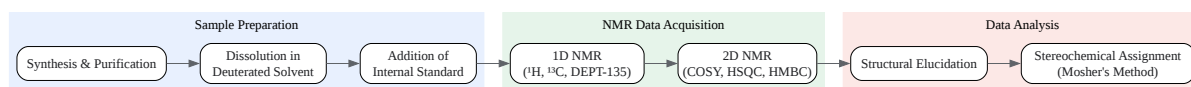
- **Acquire ^1H NMR Spectra:** Obtain high-resolution ^1H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
- **Assign Proton Signals:** Carefully assign the proton signals for both diastereomers. This may require the use of 2D NMR techniques like COSY if the spectra are complex.
- **Calculate Chemical Shift Differences ($\Delta\delta$):** Create a table of the chemical shifts for the assigned protons in both spectra and calculate the difference: $\Delta\delta = \delta(\text{S-MTPA ester}) - \delta(\text{R-MTPA ester})$.

Interpretation of Mosher's Ester Data

The sign of the $\Delta\delta$ values for protons on either side of the chiral center provides the basis for assigning the absolute configuration. For a secondary alcohol, the protons on one side of the C-O-MTPA bond will have positive $\Delta\delta$ values, while those on the other side will have negative $\Delta\delta$ values. This pattern allows for the unambiguous determination of the absolute stereochemistry.

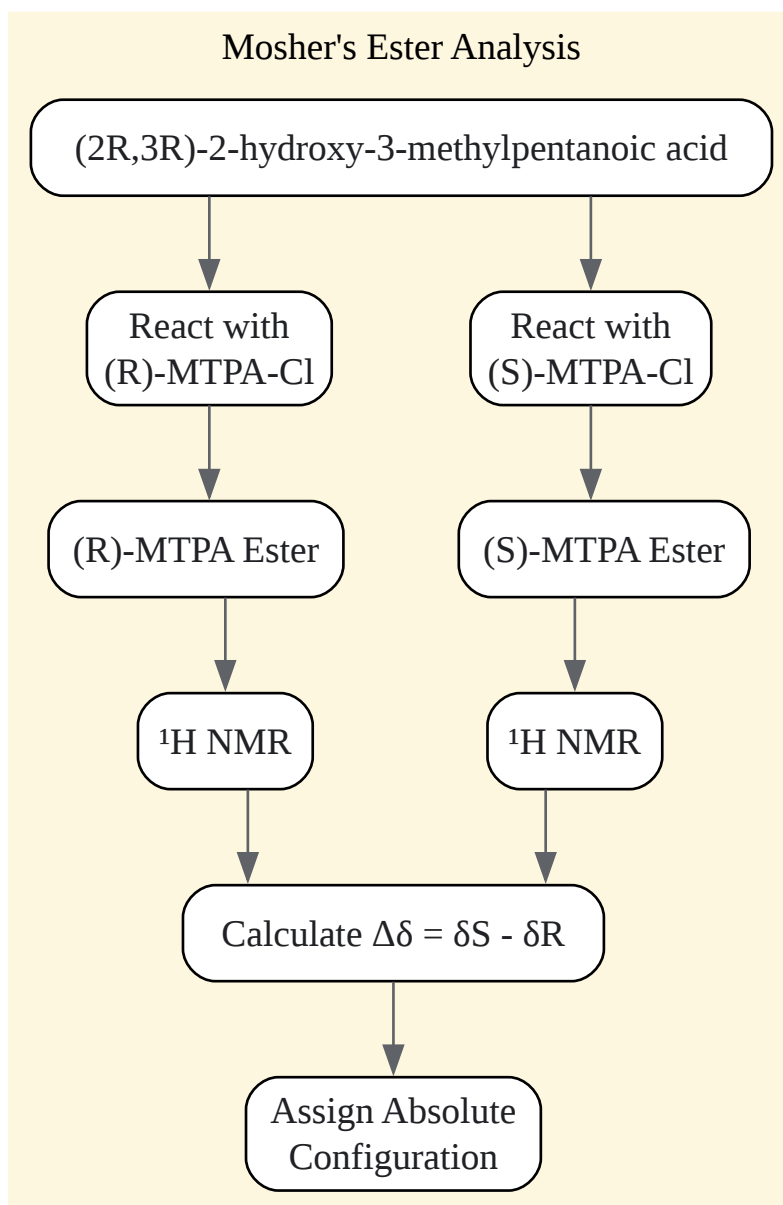
Data Visualization and Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.



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Caption: Experimental workflow for NMR characterization.



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Caption: Workflow for Mosher's ester analysis.

Conclusion

The comprehensive NMR characterization of **(2R,3R)-2-hydroxy-3-methylpentanoic acid** requires a systematic approach combining 1D and 2D NMR techniques for structural elucidation, and a robust method like Mosher's ester analysis for the unambiguous determination of its absolute stereochemistry. By following the detailed protocols outlined in this

application note, researchers can confidently and accurately characterize this and other chiral molecules, which is a fundamental requirement in the fields of drug discovery, metabolomics, and natural product chemistry.

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